![molecular formula C12H15NO B13522160 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Phenyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a compound that belongs to the class of bicyclic amines It features a unique bicyclo[211]hexane structure, which is a saturated, strained ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to facilitate the cycloaddition of 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the photochemical cycloaddition process for larger-scale production. This could include using more efficient light sources and reactors designed for continuous flow chemistry to improve yield and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product would be the corresponding ketone or carboxylic acid.
Reduction: The major product would be the corresponding amine or alcohol.
Substitution: The major product would be the substituted amine or other nucleophilic substitution products.
Applications De Recherche Scientifique
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound can act as a bioisostere, mimicking the properties of other functional groups while providing improved physicochemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Uniqueness
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine is unique due to its specific substitution pattern on the bicyclic ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the phenyl group also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H15NO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |
Clé InChI |
VSRGGZNNMACCQK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(OC2C3=CC=CC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


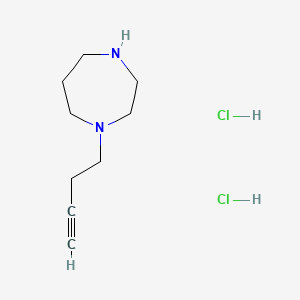
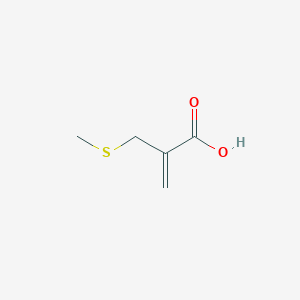

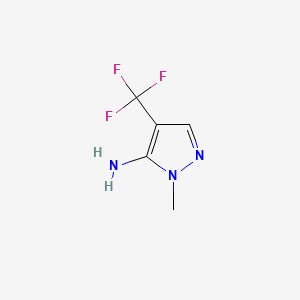
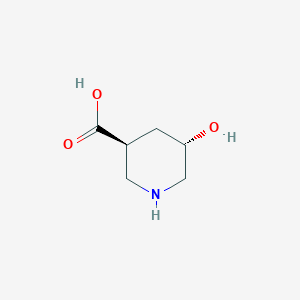
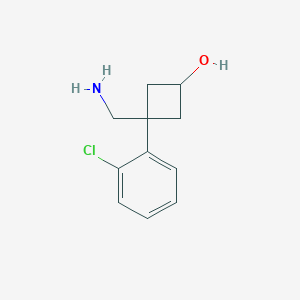
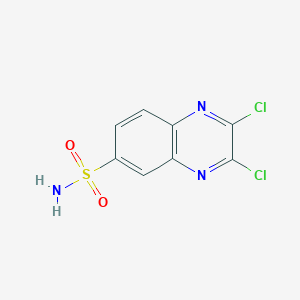
![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
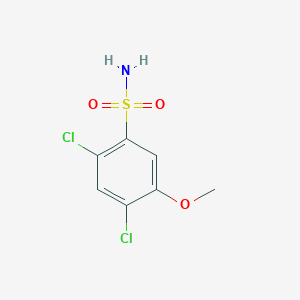
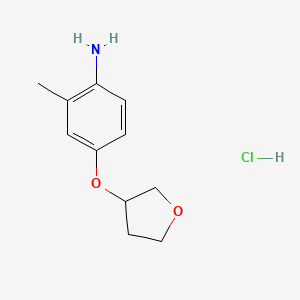
![3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
